4-oxo-4H-chromene-3-carboxamide
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Overview
Description
4-oxo-4H-chromene-3-carboxamide is a heterocyclic compound that belongs to the benzopyran family This compound is characterized by a benzopyran ring system with a carboxamide group at the 3-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable amide source in the presence of a dehydrating agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives .
Scientific Research Applications
4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-1-benzopyran-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
4-oxo-4H-1-benzopyran-3-carbonitrile: Contains a nitrile group at the 3-position.
4-oxo-4H-1-benzopyran-2-carboxylic acid: Features a carboxylic acid group at the 2-position.
Uniqueness
4-oxo-4H-chromene-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its carboxamide group allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C10H7NO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H,(H2,11,13) |
InChI Key |
RZILYYDHUKAJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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